![molecular formula C12H20F3NO2 B13044615 [3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B13044615.png)
[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(1R,3S)-rel-3-(trifluoromethyl)cyclohexyl]carbamate is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a tert-butyl group, a trifluoromethyl group, and a cyclohexyl ring, making it a versatile molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1R,3S)-rel-3-(trifluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative containing a trifluoromethyl group. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with various aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butylN-[(1R,3S)-rel-3-(trifluoromethyl)cyclohexyl]carbamate, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(1R,3S)-rel-3-(trifluoromethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and palladium catalysts for substitution reactions. Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized cyclohexyl compounds .
Scientific Research Applications
tert-ButylN-[(1R,3S)-rel-3-(trifluoromethyl)cyclohexyl]carbamate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(1R,3S)-rel-3-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group, known for its steric hindrance, influences the reactivity and selectivity of the compound in various reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its interaction with biological membranes and enzymes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group but lacks the trifluoromethyl and cyclohexyl groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl group and is used in the synthesis of biologically active natural products.
Uniqueness
tert-ButylN-[(1R,3S)-rel-3-(trifluoromethyl)cyclohexyl]carbamate is unique due to its combination of a trifluoromethyl group and a cyclohexyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H20F3NO2 |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H20F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,17)/t8-,9+/m0/s1 |
InChI Key |
IMZBZJWEMPTZSN-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


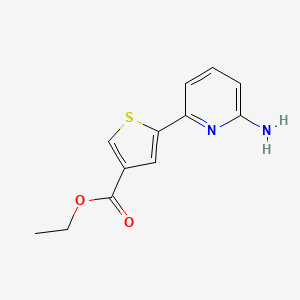
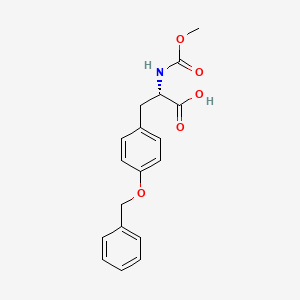


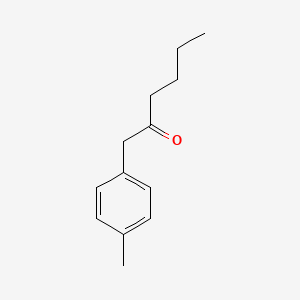
![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)


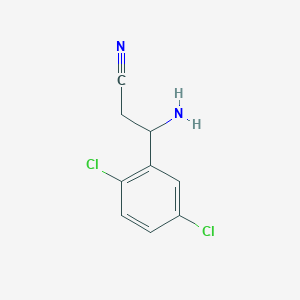
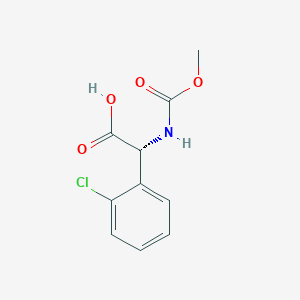
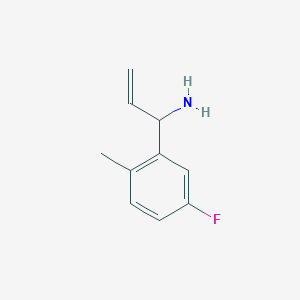
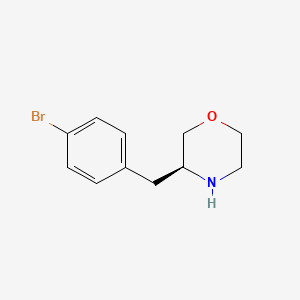
![(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B13044616.png)
![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13044620.png)
